![molecular formula C22H13FN2O2S2 B187875 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione CAS No. 5987-87-1](/img/structure/B187875.png)
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione, also known as FMI, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. FMI has shown promising results in preclinical studies, and its mechanisms of action have been extensively investigated.
Mecanismo De Acción
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione inhibits the activity of a protein called PIM1, which is a serine/threonine kinase that is overexpressed in many types of cancer. PIM1 is involved in several cellular processes, including cell proliferation, survival, and differentiation. By inhibiting the activity of PIM1, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione can disrupt these processes and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of PIM1, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has also been shown to inhibit the activity of several proteins that are involved in angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione can disrupt the blood supply to tumors and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has also been extensively studied, and its mechanisms of action are well understood. However, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has several limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione also has poor pharmacokinetic properties, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other types of cancer, such as pancreatic and ovarian cancer. Additionally, future studies could focus on improving the pharmacokinetic properties of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione to increase its effectiveness in vivo. Finally, future studies could investigate the potential use of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione in other diseases, such as autoimmune diseases and inflammatory disorders.
Métodos De Síntesis
The synthesis of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione involves a multistep process, starting with the reaction of 4-fluorobenzyl bromide with thiourea to form 4-fluorobenzylthiourea. The resulting compound is then reacted with 2-bromo-1,3-benzothiazole to form 2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazole. The final step involves the reaction of 2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazole with isoindole-1,3-dione to form 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione.
Aplicaciones Científicas De Investigación
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. In addition, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been shown to inhibit the activity of several proteins that are involved in cancer progression, including AKT and ERK.
Propiedades
Número CAS |
5987-87-1 |
|---|---|
Nombre del producto |
2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
Fórmula molecular |
C22H13FN2O2S2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H13FN2O2S2/c23-14-7-5-13(6-8-14)12-28-22-24-18-10-9-15(11-19(18)29-22)25-20(26)16-3-1-2-4-17(16)21(25)27/h1-11H,12H2 |
Clave InChI |
OHQGMZAHHNDCPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



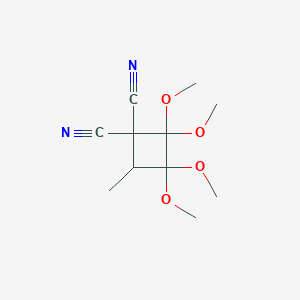
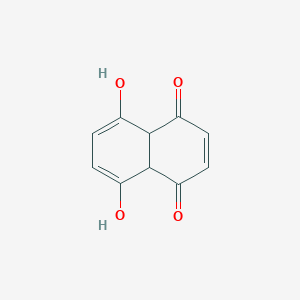
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
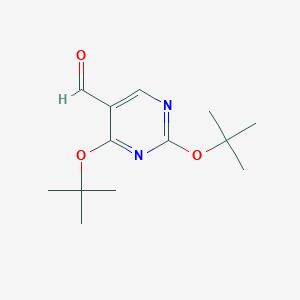
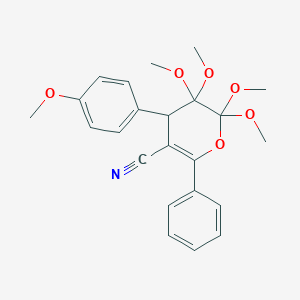

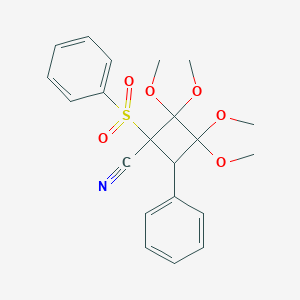
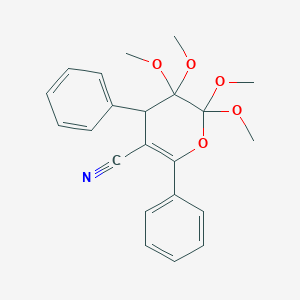
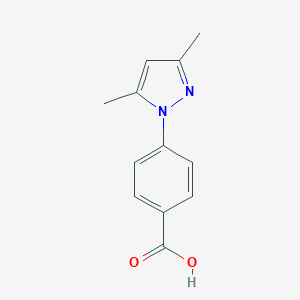
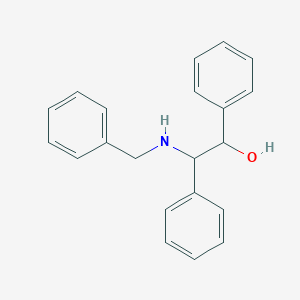
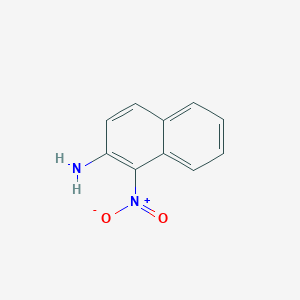


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)